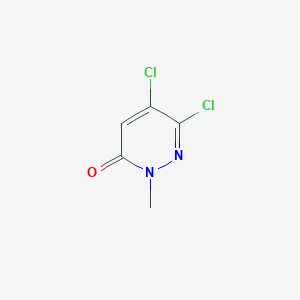5,6-Dichloro-2-methylpyridazin-3(2H)-one
CAS No.: 6794-35-0
Cat. No.: VC3741822
Molecular Formula: C5H4Cl2N2O
Molecular Weight: 179 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6794-35-0 |
|---|---|
| Molecular Formula | C5H4Cl2N2O |
| Molecular Weight | 179 g/mol |
| IUPAC Name | 5,6-dichloro-2-methylpyridazin-3-one |
| Standard InChI | InChI=1S/C5H4Cl2N2O/c1-9-4(10)2-3(6)5(7)8-9/h2H,1H3 |
| Standard InChI Key | FAONJYDUFJRVGW-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C=C(C(=N1)Cl)Cl |
| Canonical SMILES | CN1C(=O)C=C(C(=N1)Cl)Cl |
Introduction
Chemical Structure and Properties
5,6-Dichloro-2-methylpyridazin-3(2H)-one is characterized by the molecular formula C₅H₄Cl₂N₂O with a molecular weight of 179.0041 g/mol . The compound is identified by CAS Number 6794-35-0 and MDL Number MFCD19443343 . Its structure consists of a pyridazinone core with chlorine atoms at positions 5 and 6, and a methyl group attached to the nitrogen at position 2.
The SMILES notation for this compound is Clc1nn(C)c(=O)cc1Cl, which provides a standardized representation of its two-dimensional structure . Based on its structural characteristics, the compound is expected to exist as a crystalline solid at standard conditions.
| Property | Value |
|---|---|
| Chemical Name | 5,6-Dichloro-2-methylpyridazin-3(2H)-one |
| CAS Number | 6794-35-0 |
| Molecular Formula | C₅H₄Cl₂N₂O |
| Molecular Weight | 179.0041 g/mol |
| MDL Number | MFCD19443343 |
| SMILES Notation | Clc1nn(C)c(=O)cc1Cl |
It's important to note that this compound has a structural isomer, 4,5-Dichloro-2-methylpyridazin-3(2H)-one (CAS: 933-76-6), which differs in the positions of the chlorine atoms on the pyridazinone ring . While these compounds share the same molecular formula, their different substitution patterns likely result in distinct physical, chemical, and biological properties.
Biological Activities and Applications
Agricultural Applications
Some pyridazinone compounds are known to inhibit photosystem II (PS II) electron transport, suggesting potential applications in agricultural science . This property could be relevant for 5,6-Dichloro-2-methylpyridazin-3(2H)-one, potentially positioning it as a candidate for herbicide development or other agricultural applications.
Additionally, related compounds like 5-chloro-6-phenylpyridazin-3(2H)-one derivatives have been studied for their antifungal activity , suggesting that 5,6-Dichloro-2-methylpyridazin-3(2H)-one might also possess antimicrobial properties that could be exploited in agricultural or medicinal contexts.
| Category | Information |
|---|---|
| GHS Signal Word | Warning |
| Hazard Statements | H302-H315-H319-H335 |
| Precautionary Statements | P261-P305+P351+P338 |
| UN Number | Not Assigned |
| Hazard Class | Not Assigned |
| Packing Group | Not Assigned |
Based on this information, appropriate personal protective equipment should be used when handling 5,6-Dichloro-2-methylpyridazin-3(2H)-one, including gloves, eye protection, and adequate ventilation to minimize exposure.
Future Research Directions
Several promising avenues for future research involving 5,6-Dichloro-2-methylpyridazin-3(2H)-one can be identified:
Structure-Activity Relationship Studies
Investigating how the specific positioning of chlorine atoms at the 5 and 6 positions affects biological activity compared to isomers like 4,5-Dichloro-2-methylpyridazin-3(2H)-one could provide valuable insights for the rational design of bioactive pyridazinone derivatives.
Crystallographic Analysis
Detailed crystallographic studies of 5,6-Dichloro-2-methylpyridazin-3(2H)-one would enhance understanding of its three-dimensional structure and intermolecular interactions, potentially informing applications in crystal engineering and materials science.
Biological Screening
Comprehensive screening for specific biological activities, particularly in areas where other pyridazinones have shown promise, could reveal novel applications for this compound in pharmaceutical or agricultural contexts.
Synthetic Methodology Development
Development of efficient, high-yielding synthetic routes specifically for 5,6-Dichloro-2-methylpyridazin-3(2H)-one would facilitate its production and application in various fields.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume